[3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone
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Overview
Description
[3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps. One common approach is to start with the sulfonylation of a methylphenyl compound, followed by the introduction of the pyrrolidine ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The phenyl and pyrrolidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted phenyl and pyrrolidine compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it valuable for understanding biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-Methylphenyl]sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone
- [4-Bromophenyl]sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone
- [4-Chlorophenyl]sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone
Uniqueness
Compared to similar compounds, [3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone exhibits unique properties due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Properties
IUPAC Name |
[3-[(4-methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-7-9-18(10-8-15)24(22,23)14-16-5-4-6-17(13-16)19(21)20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMPLPOFDRKOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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